![molecular formula C11H13N3O4S2 B2870534 N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034419-32-2](/img/structure/B2870534.png)

N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

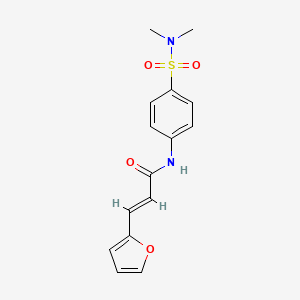

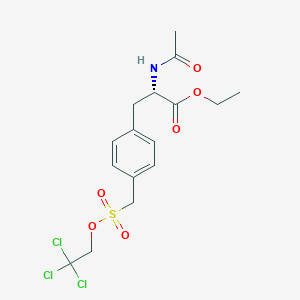

“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound. It contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

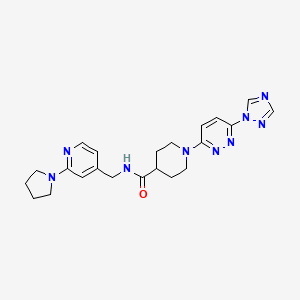

Scientific Research Applications

Microbiological Activity

The oxolane derivative of the compound has been synthesized and tested for its microbiological activity. It has shown promising results against various strains of bacteria and pathogenic yeasts. For instance, derivatives with a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring have been evaluated against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, Gram-positive staphylococci such as Staphylococcus aureus, and pathogenic yeasts of the genus Candida spp. .

Antiviral Entry Inhibition

Honokiol derivatives bearing the oxolane structure have been investigated as potential viral entry inhibitors against SARS-CoV-2. These derivatives were tested in a pseudovirus model, and some showed significant antiviral entry effect with low IC50 values, indicating their potential as antiviral agents .

Carbohydrate Radical Modeling

The compound’s motif, particularly the 3-hydroxyoxolan-3-yl part, has been used in modeling carbohydrate radicals. These radicals are significant in understanding the behavior of carbohydrates under various conditions, including their dissociation patterns upon photoexcitation .

Drug Synthesis

The oxolane ring, a component of the compound, is a key fragment in the synthesis of many natural and synthetic compounds with a wide spectrum of biological activities. Its synthesis involves reduction and dehydration/cyclization processes, which are fundamental in drug development .

Structural Analysis of Muscarine

The compound’s oxolane ring conformation has been compared to muscarine’s crystal structures. This analysis is crucial for understanding the structural aspects of muscarine-like compounds and their biological interactions .

Antimicrobial Potential Evaluation

The compound has been used to synthesize new muscarine-type derivatives, which were then subjected to antimicrobial potential evaluation. This research is vital for discovering new antimicrobial agents, especially those with a novel mechanism of action .

properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4S2/c15-11(4-5-18-7-11)6-12-20(16,17)9-3-1-2-8-10(9)14-19-13-8/h1-3,12,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDARRNQFRNMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}prop-2-enamide](/img/structure/B2870451.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2870453.png)

![Ethyl 3-(3-chlorophenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870455.png)

![3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2870467.png)

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)